

CER8-d9: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CER8-d9**

Cat. No.: **B11936655**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the supplier, ordering, and applications of **CER8-d9**, a deuterated analog of ceramide. These notes are intended to guide researchers in utilizing **CER8-d9** effectively in their experimental workflows, particularly in the field of lipidomics and cell signaling research.

Supplier and Ordering Information

CER8-d9, also known as N-octanoyl-D-erythro-sphingosine-d9, is a valuable internal standard for mass spectrometry-based lipid analysis. Several reputable suppliers offer this product.

Supplier/ Tradename	Product Name	Catalog Number (Example)	Purity	Molecular Weight	Chemical Formula	Storage
Avanti	CER8(d9),					
Polar	N-					
Lipids (distributed by Sigma- Aldrich/Mer- ck)	palmitoyl(d 9) 6R- hydroxysph ingosine, powder	860846P	>99% (TLC)	562.96 g/mol	C ₃₄ H ₅₈ D ₉ N O ₄	-20°C
CymitQuim ica	CER8(d9)	Varies	Min. 95%	562.96 g/mol	C ₃₄ H ₅₈ D ₉ N O ₄	-20°C

Note: Pricing and availability are subject to change. Please refer to the supplier's website for the most current information. For customers outside the United States, Avanti Research Lipids products are exclusively distributed by Merck KGaA, Darmstadt, Germany.

Application: Internal Standard for LC-MS/MS-based Lipidomics

CER8-d9 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of endogenous ceramides in various biological samples.^{[1][2][3][4]} The deuterium labeling allows for its differentiation from naturally occurring ceramides, ensuring accurate measurement by correcting for variations during sample preparation and analysis.

Experimental Protocol: Quantification of Ceramides in Human Plasma

This protocol outlines a method for the extraction and quantification of ceramides from human plasma using **CER8-d9** as an internal standard.

2.1.1. Materials

- Human plasma samples
- **CER8-d9** (Internal Standard)
- Ceramide standards (for calibration curve)
- Chloroform
- Methanol
- Water (LC-MS grade)
- Formic acid
- Acetonitrile
- Isopropanol
- Screw-capped glass tubes
- Centrifuge
- HPLC or UPLC system coupled to a tandem mass spectrometer

2.1.2. Sample Preparation: Lipid Extraction (Bligh and Dyer Method)[\[5\]](#)[\[6\]](#)

- Thaw plasma samples on ice.
- To an ice-cold screw-capped glass tube, add 50 μ L of plasma.
- Spike the sample with a known amount of **CER8-d9** internal standard solution (e.g., 50 ng).
[\[5\]](#)
- Add 2 mL of a chloroform/methanol (1:2, v/v) mixture.
- Vortex thoroughly.
- Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

- Vortex again and centrifuge to separate the layers.
- Carefully collect the lower organic phase containing the lipids.
- Repeat the extraction of the remaining aqueous phase with an additional 1 mL of chloroform.
- Combine the organic fractions and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

2.1.3. LC-MS/MS Analysis

The following are representative parameters and should be optimized for the specific instrument used.

Table of LC-MS/MS Parameters:

Parameter	Setting
HPLC/UPLC System	
Column	C8 or C18 reversed-phase column (e.g., Xperchrom 100 C8, 2.1 x 150 mm, 5 µm)[5]
Mobile Phase A	Water with 0.2% formic acid[5]
Mobile Phase B	Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid[5]
Flow Rate	0.3 mL/min[5][7]
Injection Volume	5-25 µL[5][7]
Gradient	Linear gradient from 50% B to 100% B over 3 minutes, hold at 100% B for 12 minutes, then re-equilibrate.[5]
Mass Spectrometer	
Ionization Mode	Positive Electrospray Ionization (ESI+)[2][5]
Capillary Voltage	2.5 - 3.0 kV[5][7]
Cone Voltage	40 V[5][7]
Source Temperature	120 - 140°C[5][7]
Desolvation Temperature	250 - 600°C[5][7]
Collision Gas	Argon[5]
Detection Mode	Multiple Reaction Monitoring (MRM)

2.1.4. Quantitative Data and Quality Control

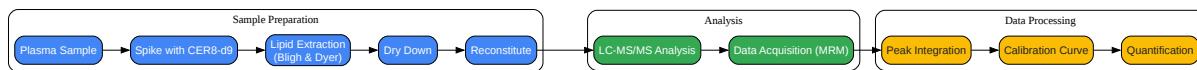

A calibration curve should be prepared using known concentrations of non-deuterated ceramide standards spiked with the same amount of **CER8-d9** internal standard as the samples.

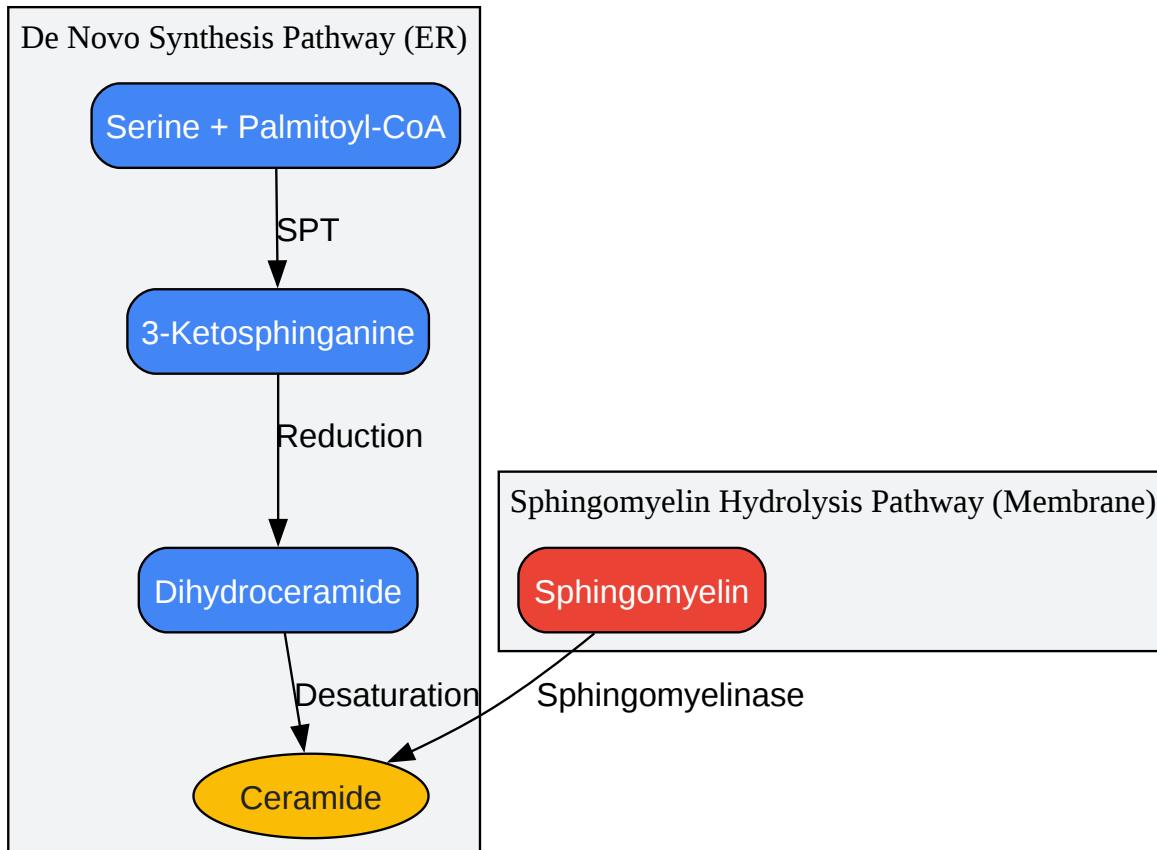
Table of Representative Quantitative Parameters:

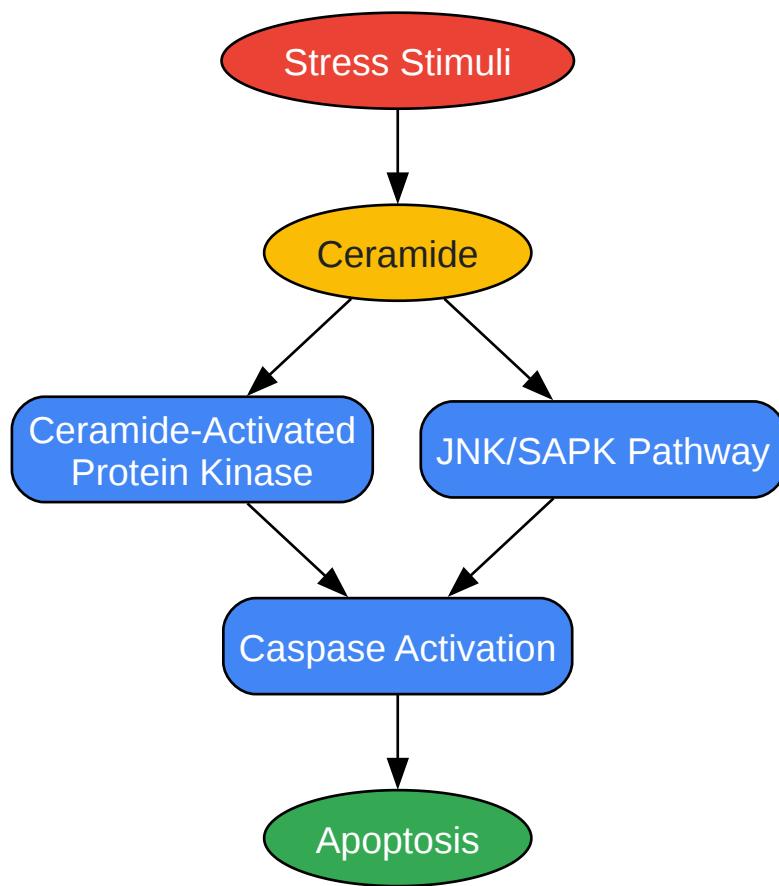
Parameter	Value Range
Linear Dynamic Range	0.02 - 16 µg/mL (analyte dependent)[1][2]
Lower Limit of Quantification (LLOQ)	0.02 - 0.08 µg/mL (analyte dependent)[1][2]
Inter- and Intra-assay Precision	<15%[4]
Accuracy	80 - 111%[8]

Quality control (QC) samples should be prepared at low, medium, and high concentrations within the calibration range to monitor the accuracy and precision of the assay.[2]

Experimental Workflow

[Click to download full resolution via product page](#)


Fig. 1: Experimental workflow for ceramide quantification.


Application: Elucidating Ceramide Signaling Pathways

Ceramides are bioactive lipids that act as second messengers in various cellular signaling pathways, regulating processes such as apoptosis, cell cycle arrest, and inflammation. Understanding these pathways is crucial in drug development and disease research.

Ceramide De Novo Synthesis and Sphingomyelin Hydrolysis Pathways

Ceramide can be generated through two primary pathways: the de novo synthesis pathway, which starts in the endoplasmic reticulum, and the hydrolysis of sphingomyelin at the cell membrane.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
- 7. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CER8-d9: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936655#supplier-and-ordering-information-for-cer8-d9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com